molecular formula C16H17BrClNO2 B14221197 4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide CAS No. 502706-88-9

4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide

Katalognummer: B14221197
CAS-Nummer: 502706-88-9
Molekulargewicht: 370.7 g/mol
InChI-Schlüssel: RORUNUFWDJCREY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a chlorobutyl group, and a methoxy group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common method includes the bromination of a naphthalene derivative followed by the introduction of the chlorobutyl group and the methoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to more efficient and scalable production processes. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-N-(2-bromoethyl)-N-(4-chlorobutyl)-2,5-dimethylaniline
  • 4-Bromo-N-(4-bromo-2-butanyl)-N-(4-chlorobutyl)aniline

Uniqueness

4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups and its naphthalene core structure

Eigenschaften

CAS-Nummer

502706-88-9

Molekularformel

C16H17BrClNO2

Molekulargewicht

370.7 g/mol

IUPAC-Name

4-bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C16H17BrClNO2/c1-21-15-12-7-3-2-6-11(12)14(17)10-13(15)16(20)19-9-5-4-8-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,20)

InChI-Schlüssel

RORUNUFWDJCREY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.